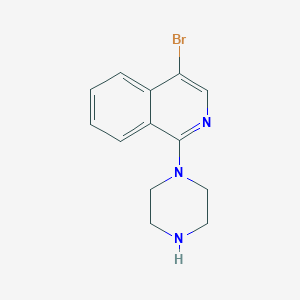

4-Bromo-1-(piperazin-1-yl)isoquinoline

Description

Significance of Isoquinoline (B145761) Core Scaffolds in Pharmaceutical Development

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a fundamental structural unit in a multitude of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its rigid framework provides a defined orientation for substituent groups, which is crucial for specific interactions with biological targets. Isoquinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

The significance of the isoquinoline core is underscored by its presence in numerous clinically approved drugs and compounds in preclinical development for a variety of diseases. nih.gov This widespread therapeutic relevance has cemented the isoquinoline ring system as a preferred template in the design of novel bioactive compounds. nih.gov The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of its pharmacological properties. nih.gov

Therapeutic Relevance of Piperazine (B1678402) Moieties in Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another privileged structure in medicinal chemistry. escholarship.org Its inclusion in a molecule can significantly influence its physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. researchgate.net The piperazine moiety is a common feature in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents. escholarship.orgnih.gov

The two nitrogen atoms of the piperazine ring offer opportunities for di-substitution, allowing it to act as a versatile linker between different pharmacophores. nih.gov This structural flexibility enables the creation of molecules with improved target affinity and selectivity. The incorporation of a piperazine ring has been shown to be a successful strategy in the development of numerous FDA-approved drugs. nih.gov

Rationale for Focused Research on 4-Bromo-1-(piperazin-1-yl)isoquinoline Derivatives

The specific combination of a 4-bromo-substituted isoquinoline with a piperazine at the 1-position is a deliberate design strategy. The bromine atom at the C-4 position of the isoquinoline ring is not merely a substituent but also a versatile chemical handle. It provides a reactive site for further molecular modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). researchgate.netgoogle.com This strategic placement of a halogen atom is an attractive feature for creating libraries of compounds for biological screening. researchgate.net

The piperazine moiety at the 1-position of the isoquinoline core is intended to modulate the compound's biological activity and pharmacokinetic properties. The linkage of piperazine to isoquinoline has been explored in the development of various inhibitors, including those for tau prion aggregation and Mycobacterium tuberculosis. escholarship.orgnih.gov The combination of the electron-withdrawing nature of the bromo-substituent and the basic piperazine ring can lead to unique electronic and conformational properties, potentially resulting in novel biological activities.

Overview of Research Trajectories for Isoquinoline-Piperazine Conjugates

Research into isoquinoline-piperazine conjugates has followed several promising trajectories, primarily focused on oncology and infectious diseases. The general approach involves synthesizing a series of analogues by modifying the substituents on both the isoquinoline and piperazine rings to optimize potency and selectivity.

For instance, studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been conducted to develop inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-tubercular agents. nih.gov In the realm of neurodegenerative diseases, 4-piperazine isoquinoline derivatives have been investigated as potent inhibitors of tau prion propagation, which is implicated in Alzheimer's disease. escholarship.org

Furthermore, the exploration of SAR in substituted isoquinolin-1-ones has revealed potent anticancer activity against various human cancer cell lines. nih.govnih.gov While not identical to the title compound, these studies on related structures provide a strong rationale for investigating the anticancer potential of this compound derivatives. The general research trend points towards the use of this hybrid scaffold as a template for creating targeted therapies with improved efficacy.

Data Tables

Table 1: Pharmacological Activities of Isoquinoline Derivatives

| Compound Class | Therapeutic Area | Reported Activity | Reference |

| Substituted Isoquinolin-1-ones | Oncology | Anticancer | nih.gov |

| 5-Aryl Substituted 2,3-dihydroimidazo[2,1-a]isoquinolines | Oncology | Antitumor | nih.gov |

| 1-(5-Isoquinolinesulfonyl)piperazine Analogues | Infectious Disease | Anti-tubercular (IMPDH inhibition) | nih.gov |

| 4-Piperazine Isoquinoline Derivatives | Neurodegenerative Disease | Tau Prion Inhibition | escholarship.org |

Table 2: Key Structural Moieties and Their Significance

| Moiety | Position on Isoquinoline | Significance in Drug Design | Reference |

| Bromine | C-4 | Versatile handle for chemical modification | researchgate.netgoogle.com |

| Piperazine | C-1 | Modulates biological activity and pharmacokinetics | escholarship.orgnih.gov |

| Isoquinoline Core | N/A | Privileged scaffold with diverse pharmacological activities | nih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-piperazin-1-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-12-9-16-13(17-7-5-15-6-8-17)11-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIYHIDIWCIADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590598 | |

| Record name | 4-Bromo-1-(piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-96-2 | |

| Record name | 4-Bromo-1-(1-piperazinyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Piperazin 1 Yl Isoquinoline and Analogues

Strategic Approaches to Isoquinoline-Piperazine Hybrid Synthesis

The creation of hybrid molecules incorporating both an isoquinoline (B145761) scaffold and a piperazine (B1678402) ring is a significant area of medicinal chemistry. The piperazine moiety is often introduced to modulate the physicochemical properties of a molecule, such as solubility and basicity, or to act as a linker to other pharmacophoric groups. nih.gov General strategies for synthesizing these hybrids typically fall into two main categories:

Convergent Synthesis: This approach involves the separate synthesis of a functionalized isoquinoline precursor and a functionalized piperazine precursor, which are then coupled together in a final step. This is often achieved through reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), where a halogenated isoquinoline is reacted with a piperazine derivative. nih.gov

Divergent Synthesis: In this strategy, a core scaffold, such as 1-(piperazin-1-yl)isoquinoline (B2585462), is first synthesized. The free secondary amine on the piperazine ring then serves as a reactive handle for further diversification, allowing for the introduction of a wide array of substituents through techniques like N-alkylation, N-arylation, or acylation. nih.gov

The choice of strategy depends on the desired final compound and the commercial availability of starting materials. For complex targets, a combination of both approaches may be employed.

Direct Synthesis of 4-Bromo-1-(piperazin-1-yl)isoquinoline

The direct synthesis of the title compound is not typically a single-step reaction but rather a sequential process involving the initial formation of a 4-bromoisoquinoline (B23445) precursor, followed by the introduction of the piperazine moiety.

Bromination Strategies for Isoquinoline Precursors

Achieving regioselective bromination at the C4 position of the isoquinoline ring is a critical first step. The isoquinoline nucleus is a benzopyridine, and its reactivity towards electrophilic substitution can be complex. wikipedia.org However, specific methods have been developed to favor bromination at the desired position.

One modern and selective method involves a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net This approach can selectively produce either 4-bromoisoquinoline or 4-bromoisoquinolone depending on the reaction conditions. For the synthesis of 4-bromoisoquinoline, the reaction is typically carried out in the presence of a palladium(II) bromide catalyst, along with copper(II) bromide as a bromine source and lithium bromide as an additive in an acetonitrile (B52724) solvent. researchgate.net

A more classical approach involves the direct electrophilic bromination of isoquinoline itself. This can be accomplished by heating isoquinoline hydrochloride with bromine in a high-boiling solvent like nitrobenzene (B124822) at temperatures around 180°C. prepchem.com The reaction proceeds via the evolution of hydrogen chloride gas. prepchem.com Furthermore, bromination in strong acidic media, such as concentrated sulfuric acid, using N-bromosuccinimide (NBS) can also direct the substitution, although this often favors the 5-position unless specific conditions are carefully controlled. researchgate.netorgsyn.org

Regioselective Introduction of the Piperazinyl Moiety to the Isoquinoline Core

Once 4-bromoisoquinoline is obtained, the next step is to introduce the piperazine ring at the C1 position. The C1 and C3 positions of the isoquinoline's pyridine (B92270) ring are electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group is present. The most common strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor such as 1-chloro-4-bromoisoquinoline or 1,4-dibromoisoquinoline.

The reaction of a 1-halo-4-bromoisoquinoline with piperazine, often in a polar aprotic solvent like DMF or DMSO and in the presence of a base, leads to the displacement of the halide at the C1 position. The halide at C1 is significantly more reactive towards nucleophilic substitution than the bromine atom at C4 on the benzene (B151609) ring. This difference in reactivity allows for the selective formation of this compound. This type of SNAr reaction is a cornerstone in the synthesis of many nitrogen-containing heterocyclic drugs. nih.govresearchgate.net

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the synthesis is highly dependent on the optimization of reaction parameters for both the bromination and the piperazine addition steps.

For the palladium-catalyzed synthesis of 4-bromoisoquinoline, key parameters include the choice of catalyst, solvent, and additives. Research has shown that a combination of PdBr₂, CuBr₂, and LiBr in acetonitrile at 80°C provides a good yield for the desired 4-bromo product from specific 2-alkynyl benzyl azide (B81097) precursors. researchgate.net Altering the solvent or additives can drastically change the product distribution, favoring other isomers or byproducts. researchgate.net

The table below summarizes the effect of different reaction conditions on the palladium-catalyzed synthesis of bromoisoquinolines from a model 2-alkynyl benzyl azide.

| Entry | Additive (equiv.) | Solvent | Time (h) | Yield of 4-Bromoisoquinoline (%) |

| 1 | LiBr (2) | MeCN | 20 | 75 |

| 2 | LiBr (2) | ClCH₂CH₂Cl | 26 | 31 |

| 3 | HOAc (2) | ClCH₂CH₂Cl | 22 | Trace |

| 4 | HOAc (2) / H₂O (0.1 mL) | ClCH₂CH₂Cl | 22 | Trace |

Data adapted from Zhang, H.-P., et al., Journal of Chemical Research, 2013. researchgate.net

In the subsequent nucleophilic substitution with piperazine, temperature, choice of base (e.g., K₂CO₃, Et₃N), and reaction time are crucial. Excess piperazine can sometimes be used as both the nucleophile and the base. The reaction must be carefully monitored to prevent side reactions, such as the potential for dialkylation of piperazine or substitution at the less reactive C4 position under harsh conditions.

Advanced Synthetic Protocols for Related Isoquinoline and Piperazine Derivatives

The core structure of this compound serves as a valuable scaffold that can be further modified, particularly at the piperazine ring's distal nitrogen atom.

N-Alkylation and Arylation Techniques for Piperazine Ring Functionalization

The secondary amine of the piperazine moiety is a versatile functional group for introducing a wide range of substituents, a common strategy in drug discovery to fine-tune a compound's biological activity and pharmacokinetic profile. nih.govnih.gov

N-Alkylation: This is one of the most fundamental transformations. mdpi.com

Nucleophilic Substitution: The most direct method involves reacting the piperazine nitrogen with an alkyl halide (e.g., alkyl chloride or bromide). To enhance the reaction rate, especially with less reactive chlorides, a catalytic amount of sodium or potassium iodide is often added to facilitate an in-situ halogen exchange (Finkelstein reaction). mdpi.com

Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly versatile and tolerates a wide range of functional groups. nih.gov

The table below shows examples of N-alkylation of a protected piperazine precursor, followed by hydrolysis, to yield various N-alkylpiperazines.

| N-Substituent | Alkylating Agent | Yield of Alkylated Intermediate (%) | Yield of Final Product (%) |

| n-Butyl | 1-Bromobutane | 88 | 71 |

| n-Hexyl | 1-Bromohexane | 69 | 75 |

| n-Octyl | 1-Bromooctane | 90 | 79 |

| n-Dodecyl | 1-Bromododecane | 87 | 82 |

Data adapted from a general procedure for N-alkylation of N-acetylpiperazine. researchgate.net

N-Arylation: Attaching an aryl or heteroaryl group to the piperazine nitrogen typically requires metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. It involves reacting the piperazine with an aryl halide (bromide, chloride, or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If the target aryl group is sufficiently electron-deficient (e.g., containing nitro or cyano groups, or aza-heterocycles like pyrimidines or quinazolines), a direct SNAr reaction with the piperazine can be achieved without a metal catalyst, often by heating in a polar solvent. nih.govresearchgate.net

These advanced protocols enable the synthesis of large libraries of this compound analogues, each with unique properties, for further scientific investigation.

Catalytic Cyclization Methods for Piperazine Ring Formation

The piperazine ring is a crucial scaffold in numerous biologically active molecules. researchgate.netnih.gov Its synthesis is often achieved through catalytic cyclization, which can be broadly categorized into intermolecular and intramolecular processes. researchgate.net A prominent strategy involves the catalytic reductive cyclization of dioximes. This method allows for the creation of piperazines with various substituents by starting with primary amines and nitrosoalkenes. nih.gov The process typically involves a sequential double Michael addition to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov

Various catalysts and conditions have been optimized for this transformation. For instance, hydrogenation using a 5%-Pd/C catalyst or a Raney nickel (Ra-Ni) catalyst under a hydrogen atmosphere has proven effective for the cyclization of dioxime precursors into piperazines. nih.gov Protecting the piperazine nitrogen with groups like tert-butyloxycarbonyl (Boc) can be advantageous for improving product yield and simplifying isolation. nih.gov

Another approach is the catalytic cyclocondensation of feedstocks like ethylenediamine (B42938) (EDA) with ethylene (B1197577) glycol (EG) or the cyclodeamination of diethylenetriamine (B155796) (DETA). researchgate.net These industrial processes often utilize heterogeneous catalysts, such as nickel, copper, or cobalt-based systems on supports like silica (B1680970) or zeolites, to achieve high selectivity and yield. researchgate.net

| Method | Precursors | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization of Dioximes | Dioximes (from primary amines and nitrosoalkenes) | 5%-Pd/C or Raney Nickel | Stereoselective; allows for diverse substitutions; Boc-protection can improve yield. | nih.gov |

| Intramolecular Cyclization | Aminoethylethanolamine, Diethylenetriamine (DETA) | Ni, Cu, Co on supports (e.g., SiO₂, ZSM-5) | Highly selective processes for piperazine synthesis. | researchgate.net |

| Intermolecular Cyclization | Ethylenediamine (EDA), Mono- and Diethanolamine | Cu-Ni-Cr catalyst | Single-step processes are possible. | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions in Isoquinoline Synthesis

Palladium-catalyzed reactions are fundamental to modern organic synthesis and are extensively used for constructing the isoquinoline core and for coupling it to the piperazine moiety. nih.govmdpi.com The synthesis of the 4-bromoisoquinoline scaffold itself can be achieved through palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl azides. researchgate.net By using a system of PdBr₂ with CuBr₂ and LiBr in acetonitrile, 4-bromoisoquinoline can be selectively synthesized. researchgate.net

Once the 4-bromoisoquinoline core is formed, or a precursor like 1-chloro-4-bromoisoquinoline is available, the piperazine ring can be introduced via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a premier method for forming the crucial C-N bond between an aryl halide (the isoquinoline) and an amine (piperazine). mdpi.com This reaction typically employs a palladium catalyst in combination with a suitable ligand, such as S-Phos, and a base. nih.gov These conditions facilitate the coupling of aryl chlorides, bromides, and iodides with a wide range of amines, including cyclic amines like piperazine. mdpi.comnih.gov The reaction is known for its broad substrate scope and functional group tolerance. mdpi.com

Alternative palladium-catalyzed methods like the Suzuki-Miyaura, Heck, and Sonogashira reactions are also pivotal in creating substituted isoquinolines by forming new carbon-carbon bonds at various positions on the ring before or after the piperazine addition. mdpi.comnih.govbeilstein-journals.org For example, a Suzuki coupling can be used to introduce an aryl group at the 4-position of a bromo-substituted isoquinoline using an arylboronic acid and a catalyst like Pd(PPh₃)₄. beilstein-journals.org

| Reaction Type | Substrates | Typical Catalyst System | Bond Formed | Application | Reference |

|---|---|---|---|---|---|

| Intramolecular Cyclization | 2-Alkynyl benzyl azide | PdBr₂/CuBr₂/LiBr | C-C/C-N | Synthesis of 4-bromoisoquinoline core. | researchgate.net |

| Buchwald-Hartwig Amination | Aryl halide (e.g., 1-chloro-4-bromoisoquinoline) + Piperazine | [allylPdCl]₂ + Ligand (e.g., S-Phos) | C-N (Aryl-Amine) | Coupling of piperazine to the isoquinoline ring. | mdpi.comnih.gov |

| Suzuki-Miyaura Coupling | 4-Bromoisoquinoline + Arylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) | Functionalization of the isoquinoline core. | beilstein-journals.org |

| Sonogashira Coupling | 4-Bromoisoquinoline + Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Aryl-Alkynyl) | Introduction of alkynyl groups to the isoquinoline core. | beilstein-journals.org |

Multi-Component Reactions for Isoquinoline-Piperazine Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient pathway for constructing complex molecular architectures like the isoquinoline-piperazine scaffold in a single step, thereby increasing atom economy and reducing synthesis time. rsc.org While a direct MCR for this compound is not explicitly detailed, MCR strategies for both the piperazine and isoquinoline ring systems are well-established, suggesting a potential convergent synthesis.

For instance, piperazine rings can be assembled de novo using an Ugi multi-component reaction. nih.gov This approach can involve reacting an α-halo aldehyde or ketone, an isocyanide, an amine (like a protected diamine precursor), and a source of azide to form an intermediate that cyclizes to the piperazine core. nih.gov

Similarly, various MCRs have been developed for the synthesis of substituted isoquinolines. organic-chemistry.org One such method involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and a CH-acid under microwave irradiation to produce complex pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. researchgate.net Another strategy employs a three-component reaction between 2-bromoaryl ketones, terminal alkynes, and acetonitrile, catalyzed by copper, to generate densely functionalized isoquinolines. organic-chemistry.org These MCRs highlight the possibility of rapidly assembling the core heterocyclic structures from simple, readily available starting materials. researchgate.net

Stereochemical Control in the Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the introduction of substituents on the piperazine ring or the isoquinoline core can create stereocenters, necessitating stereochemical control during synthesis. For analogues bearing chirality, several stereoselective strategies can be employed.

One established route involves the use of chiral auxiliaries. For example, the synthesis of optically pure tetrahydroisoquinoline analogues has been achieved through the addition of an indole (B1671886) derivative to a chiral sulfinamide. nih.gov This reaction produces separable diastereomers, which can then be converted through a multi-step sequence into the desired chiral amine precursors for building the final molecule. nih.gov

Another powerful approach is asymmetric catalysis. The enantioselective addition of nucleophiles to imines or related intermediates can set the key stereocenter. For instance, the highly enantioselective addition of indole to a sulfonyl amide, catalyzed by a bifunctional aminothiourea, has been used to produce chiral precursors for isoquinoline-based analogues with excellent enantiomeric excess (up to 99% ee). nih.gov Such catalytic methods provide direct access to chiral building blocks that can be incorporated into the final structure of a this compound analogue.

Pharmacological Investigations and Biological Activities of 4 Bromo 1 Piperazin 1 Yl Isoquinoline

In Vitro Pharmacological Profiling

The in vitro evaluation of a compound's biological activity is a critical first step in the drug discovery process, providing insights into its potential therapeutic applications. This section details the antimicrobial and anticancer activities of compounds structurally related to 4-Bromo-1-(piperazin-1-yl)isoquinoline.

Antimicrobial Activity Studies

The piperazine (B1678402) nucleus is a common feature in molecules designed for antimicrobial purposes, exhibiting a broad spectrum of activity that includes antibacterial, antifungal, and antitubercular effects. derpharmachemica.com The combination of this moiety with the isoquinoline (B145761) ring system has been explored for its potential to combat various pathogenic microorganisms. amerigoscientific.comnih.gov

The antibacterial potential of the quinoline-piperazine hybrid class, to which this compound belongs, has attracted considerable research interest. nih.gov Studies on various derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, certain quinoline-piperazine hybrids have demonstrated notable activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov In one study, a series of 4-piperazinylquinoline derivatives were tested, with some compounds showing bacteriostatic effects against the Gram-positive reference strain S. aureus. nih.gov However, the entire tested series of 4-piperazinylquinolines was found to be inactive against the Gram-negative strain P. aeruginosa, a result that researchers suggest could be due to the distinct membrane composition of Gram-negative bacteria. nih.gov Other research into piperazine derivatives has also highlighted their potential against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. researchgate.net

| Compound Class/Derivative | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| 4-Piperazinylquinoline derivatives | Staphylococcus aureus (Gram-positive) | Some derivatives showed antibacterial activity with MIC values ranging from 0.5 to 50 μM. | nih.gov |

| 4-Piperazinylquinoline derivatives | Pseudomonas aeruginosa (Gram-negative) | None of the tested compounds showed activity. | nih.gov |

| Piperazine-quinoline hybrid derivatives | S. aureus, P. aeruginosa, E. coli | Noteworthy MIC values in the range of 3–12 μM reported for some derivatives. | nih.gov |

Isoquinoline derivatives are known to possess antifungal properties. amerigoscientific.comacs.org The investigation into related heterocyclic systems provides some indication of potential activity. For example, a study on 3-(4-arylpiperazin-1-yl)cinnolines, which are structurally related aza-analogs of isoquinolines, found that while many derivatives were inactive against Candida glabrata and C. albicans ATCC strains, some did exhibit moderate antifungal activity against clinical isolates of C. albicans. nih.gov

Research on other bromo-substituted heterocyclic compounds has also shown antifungal potential. For instance, a study of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates revealed minimum inhibitory concentrations (MICs) against C. albicans as low as 0.4 µg/mL for some derivatives. nih.gov Similarly, 6-bromo-4-ethoxyethylthio quinazoline (B50416) was found to possess high antifungal activity against various plant pathogenic fungi. researchgate.net While these compounds belong to different heterocyclic families, they highlight that a bromo-substitution on a heterocyclic core can be compatible with antifungal activity.

| Compound Class/Derivative | Fungal Strain | Activity/Result | Source |

|---|---|---|---|

| 3-(4-Arylpiperazin-1-yl)cinnolines | C. albicans (clinical isolate) | Fairly good activity, with inhibition zones of 40%–55% compared to nystatin. | nih.gov |

| 3-(4-Arylpiperazin-1-yl)cinnolines | C. glabrata & C. albicans (ATCC strains) | Inactive. | nih.gov |

| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline (B57606) derivatives | C. albicans | MIC values ranging from 0.4 µg/mL to 12.5 µg/mL. | nih.gov |

| 6-Bromo-4-ethoxyethylthio quinazoline | Gibberella zeae (and other plant pathogens) | High antifungal activity with EC50 values from 17.47 to 70.79 μg/mL. | researchgate.net |

The development of new anti-tuberculosis agents is a global health priority. nih.gov Research into isoquinoline-based compounds has identified promising candidates. A notable study focused on analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589), which, while differing from the target compound by the sulfonyl linker and attachment at position 5, demonstrated the essential nature of both the piperazine and isoquinoline rings for whole-cell activity against Mycobacterium tuberculosis. nih.gov These compounds were found to act by inhibiting the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in M. tuberculosis. nih.gov

Furthermore, hybrid molecules incorporating the indolo[3,2-c]isoquinoline scaffold with piperazine rings have also been synthesized and evaluated for their biological activities, including anti-tuberculosis potential. nih.gov

| Compound Class/Derivative | Target Organism/Enzyme | Key Finding | Source |

|---|---|---|---|

| 1-(5-Isoquinolinesulfonyl)piperazine analogues | Mycobacterium tuberculosis | Piperazine and isoquinoline rings were found to be essential for target-selective whole-cell activity. | nih.gov |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | IMPDH in M. tuberculosis | Identified as a promising anti-tubercular agent. | nih.gov |

| Indolo[3,2-c]isoquinoline derivatives with piperazine rings | Mycobacterium tuberculosis | Evaluated for anti-tuberculosis activity. | nih.gov |

Anticancer and Cytotoxic Potential

The isoquinoline framework is a core component of many natural and synthetic compounds with established anticancer properties. amerigoscientific.comresearchgate.net The functionalization of this scaffold, including the introduction of piperazine moieties and halogen atoms like bromine, is a key strategy in the design of novel cytotoxic agents. researchgate.netnih.gov

Significant research has been conducted on the anticancer activity of isoquinoline derivatives, with many studies focusing on structures closely related to this compound. For example, studies on 1-(4-methyl-piperazin-1-yl)isoquinolines with heterocyclic substituents at the C-3 position confirmed their potential as anticancer agents. researchgate.net

The substitution pattern on the isoquinoline ring is critical. The introduction of bromine has shown varied effects. In one study, a series of phenylaminoisoquinoline-5,8-quinones, including bromo-substituted derivatives, were synthesized and showed moderate to high in vitro antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov Some of these compounds exhibited higher potency than the reference drug etoposide. nih.gov Conversely, another study on neocryptolepine (B1663133) (an indolo[2,3-b]quinoline) derivatives noted that the introduction of a bromine substituent could lead to a decrease in cytotoxicity. acs.org

The position of the piperazine ring is also crucial. A study on mansouramycins (a class of isoquinolinequinones) found that introducing piperazine moieties at the C-7 position could improve cytotoxic activity against the MDA-MB-231 breast cancer cell line. rsc.org One such derivative, compound 1g , showed broad cytotoxic activity against multiple cancer cell lines with IC₅₀ values ranging from 5.12 to 9.57 μM. rsc.org

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Source |

|---|---|---|---|

| Piperazine-linked quinolinequinone (QQ1 ) | ACHN (Renal) | 1.55 μM | nih.gov |

| Phenylaminoisoquinoline-5,8-quinone derivative (4b ) | AGS (Gastric), SK-MES-1 (Lung), J82 (Bladder) | Submicromolar IC₅₀ values reported. | nih.gov |

| 3-(4-(4-Bromophenyl)piperazin-1-yl)-4-methyl-6-chlorocinnoline (8b ) | MCF-7 (Breast) | 5.56 μM | nih.gov |

| Mansouramycin derivative with piperazine (1g ) | MDA-MB-231 (Breast) | 5.12 μM | rsc.orgrsc.org |

| Mansouramycin derivative with piperazine (1g ) | HCT-116 (Colon) | 7.24 μM | rsc.org |

| Mansouramycin derivative with piperazine (1g ) | A-549 (Lung) | 7.50 μM | rsc.org |

| Mansouramycin derivative with piperazine (1g ) | HepG2 (Liver) | 6.12 μM | rsc.org |

Analysis of Cell Cycle Modulation and Apoptosis Induction

While direct studies on the cell cycle modulation and apoptosis induction of this compound are not extensively detailed in the available literature, the broader class of isoquinoline and piperazine-containing compounds has been a significant focus of anticancer research. Isoquinoline frameworks are known to possess anticancer activity, and related heterocyclic compounds have demonstrated the ability to influence cell cycle progression and trigger programmed cell death (apoptosis). nih.gov

For instance, novel quinoline-based analogues of combretastatin (B1194345) A-4, which share structural similarities with isoquinolines, have been shown to cause cell cycle arrest at the G2/M phase and effectively induce apoptosis in cancer cell lines. nih.gov In separate research, a novel piperazine alkyl compound, KR28, was found to induce apoptosis in human prostate carcinoma cells. nih.gov The mechanism of action for KR28 involved the production of reactive oxygen species (ROS), which subsequently activated a signaling cascade involving c-Abl and p38 MAPK to increase the expression of the apoptosis-inducer RhoB. nih.gov These findings highlight potential mechanisms through which piperazine- and isoquinoline-containing structures could exert cytotoxic effects on cancer cells, suggesting a plausible area of investigation for this compound.

Inhibition of Specific Cancer-Related Pathways

The inhibition of critical signaling pathways that drive cancer progression is a key strategy in modern oncology. Derivatives of this compound have been utilized in the synthesis of molecules designed to target such pathways. Specifically, a derivative, 4-bromo-1-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)isoquinoline, served as a precursor in the development of novel, non-kinase inhibitors of the Transforming Growth Factor-beta (TGFβ) pathway. nih.gov

Furthermore, other isoquinoline alkaloids have demonstrated potent inhibitory effects on major cancer-related pathways. Berberine, a well-known natural isoquinoline alkaloid, has been shown to repress the metastatic potential of breast cancer cells by downregulating the enzymatic activity and expression of matrix metalloproteinases 2 and 9 (MMP2 and MMP9). researchgate.net This suppression was linked to the inhibition of the Akt/NF-κB and AP-1 signaling pathways. researchgate.net The study also found that Berberine could repress the expression of the Akt protein itself, indicating a multi-faceted approach to pathway inhibition. researchgate.net These examples underscore the potential of the isoquinoline scaffold to interfere with key oncogenic signaling cascades.

Central Nervous System (CNS) Related Pharmacological Effects

Compounds built on the isoquinoline framework are known to exhibit a wide range of pharmacological activities within the central nervous system, including antidepressant and neuroprotective effects. nih.gov The introduction of a piperazine moiety, as seen in this compound, is a common strategy in the design of CNS-active agents, often to target specific neurotransmitter receptors.

Assessment of Potential Antidepressant Activity

Research into the parent compound, 1-(piperazin-1-yl)isoquinoline (B2585462), and its derivatives has pointed towards a potential role in treating depression, particularly in the context of Parkinson's disease. nih.gov These compounds have been developed as potent dopamine (B1211576) D3 receptor preferring agonists. nih.gov Notably, the D3 receptor agonist pramipexole (B1678040) has shown antidepressant effects in patients with Parkinson's disease, an effect thought to be mediated by its interaction with D3 receptors in the mesolimbic dopamine pathway, which governs mood and behavior. nih.gov Similarly, other novel piperazine-containing compounds have been investigated in rodent models and have shown antidepressant-like activity. nih.gov For example, the compound (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a), a 5-HT3 receptor antagonist, produced significant antidepressant-like effects in the forced swim test in mice. nih.gov

Investigation of Neuroprotective Properties

Isoquinoline alkaloids are the subject of extensive research for their neuroprotective capabilities, which are crucial for addressing neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govmdpi.com The primary pathological feature of these diseases is the loss of neurons, and neuroprotective agents aim to mitigate this damage. nih.gov The mechanisms underlying the neuroprotective effects of isoquinoline alkaloids are diverse and include reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy. mdpi.com

In line with this, derivatives of the 1-(piperazin-1-yl)isoquinoline scaffold are being explored for their neuroprotective potential. nih.gov The neuroprotective properties of some D3-preferring agonists are believed to stem from a combination of their receptor-specific activity and antioxidant capabilities, a dual action that could be beneficial in slowing neuronal degeneration. nih.gov

Receptor Binding Affinity Profiling (e.g., Dopamine Receptors, D3)

The dopamine D3 receptor is a critical CNS target for treating neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. nih.gov A significant focus of research has been the development of ligands that can selectively bind to the D3 receptor over the highly similar D2 receptor. semanticscholar.org

Derivatives of 1-(piperazin-1-yl)isoquinoline have been synthesized and profiled for their binding affinity at dopamine receptors. These studies have shown that modifications to the piperazine group can yield compounds with high affinity and selectivity for the D3 receptor. nih.gov For instance, the introduction of a linearly fused 4-(pyridine-4-yl)-phenyl moiety resulted in a compound with a high affinity for the D3 receptor (Ki = 4.78 nM) and moderate selectivity over the D2 receptor. nih.gov

Table 1: Dopamine Receptor Binding Affinities of an Isoquinoline Derivative

This interactive table summarizes the binding affinity (Ki) of a derivative featuring a linearly fused 4-(pyridine-4-yl)-phenyl moiety on the piperazine nitrogen.

| Receptor | Binding Affinity (Ki) in nM | D2/D3 Selectivity Ratio |

|---|---|---|

| D2 | 270 | 56.5 |

| D3 | 4.78 |

Data sourced from a study on D2/D3 hybrid agonists. nih.gov

Enzymatic Inhibition Studies

The isoquinoline core is a versatile scaffold for designing enzyme inhibitors. While direct enzymatic inhibition data for this compound is limited, various other isoquinoline derivatives have demonstrated significant inhibitory activity against several enzymes.

For example, certain 7-fluoro and 6-chloro substituted isoquinoline derivatives have shown notable inhibitory potential against phosphodiesterase 4B (PDE4B). nih.gov In other research, fused heterocyclic systems such as angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines have been identified as highly active inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme targeted in the treatment of type 2 diabetes. mdpi.com Furthermore, naturally occurring quaternary isoquinoline alkaloids like palmatine, berberine, and jatrorrhizine (B191652) have been identified as noncompetitive inhibitors of soluble epoxide hydrolase (sEH), with IC50 values in the micromolar range. nih.gov

Table 2: Enzymatic Inhibition by Various Isoquinoline Derivatives

This interactive table presents examples of enzymes inhibited by different isoquinoline-based compounds.

| Isoquinoline Derivative Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 7-fluoro and 6-chloro isoquinolines | Phosphodiesterase 4B (PDE4B) | Significant inhibitory potential | nih.gov |

| nih.govnih.govThiazino[3,4-a]isoquinolines | Dipeptidyl Peptidase-IV (DPP-IV) | Highly active inhibition (e.g., IC50 = 0.35 µM for compound 4g) | mdpi.com |

These findings collectively suggest that the this compound structure represents a promising template for the development of novel therapeutic agents targeting a range of biological processes, from cell cycle control in cancer to neurotransmitter modulation in the CNS and specific enzyme inhibition.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. researchgate.netnih.gov Inhibition of FAAH has emerged as a promising therapeutic strategy for managing pain and inflammation, as it enhances the endogenous levels of anandamide without the psychoactive side effects associated with direct cannabinoid receptor agonists. researchgate.netnih.govmdpi.com

While piperidine (B6355638) and piperazine moieties are common structural features in known FAAH inhibitors, current research literature does not provide specific data on the FAAH inhibitory activity of this compound. researchgate.netnih.gov Studies on various piperazine derivatives have shown potent and selective inhibition of FAAH, suggesting that the piperazine ring in this compound could potentially interact with the active site of the enzyme. researchgate.net However, without direct experimental evidence, the FAAH inhibitory potential of this specific compound remains speculative. Further research, including in vitro enzymatic assays and in vivo pharmacological studies, is necessary to elucidate the role, if any, of this compound as an FAAH inhibitor.

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them critical targets for anticancer drugs. nih.govnih.gov Topoisomerase I creates single-strand breaks in DNA, while topoisomerase II introduces double-strand breaks to manage DNA supercoiling. nih.gov The isoquinoline scaffold is a known pharmacophore in a number of topoisomerase inhibitors. nih.govnih.gov For instance, certain indenoisoquinoline derivatives have been identified as potent topoisomerase I inhibitors. researchgate.net

However, there is no specific information available in the current scientific literature regarding the inhibitory activity of this compound against either topoisomerase I or II. While some isoquinoline derivatives have demonstrated the ability to inhibit these enzymes, it is not possible to extrapolate these findings to the specific compound without dedicated experimental evaluation. nih.govnih.gov Therefore, the potential of this compound as a topoisomerase inhibitor is yet to be determined.

ATP Synthase Inhibition

ATP synthase is a mitochondrial enzyme complex crucial for cellular energy production through the synthesis of ATP. nih.govoncotarget.comembopress.org Inhibition of this enzyme can lead to cellular energy depletion and is being explored as a potential therapeutic strategy in various diseases, including cancer. oncotarget.com Certain quinoline derivatives have been shown to be potent inhibitors of bacterial ATP synthase. nih.gov

Despite the structural similarity of the isoquinoline core to quinoline, there is currently no published research that investigates or reports on the inhibitory effect of this compound on ATP synthase. The existing literature on ATP synthase inhibitors does not mention this specific compound. nih.govembopress.orgasm.org Consequently, any potential activity of this compound towards ATP synthase remains uninvestigated and unknown.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process essential for bacterial DNA replication and proliferation. nih.gov The inhibition of DNA gyrase, particularly its ATPase activity, is a mechanism employed by several classes of antibiotics. nih.gov

Research has shown that isoquinoline derivatives can act as inhibitors of DNA gyrase. For example, a class of isoquinoline sulfonamides has been identified as allosteric inhibitors of this enzyme. nih.gov While these findings highlight the potential of the isoquinoline scaffold for targeting DNA gyrase, there is no specific data available on the DNA gyrase inhibitory activity of this compound itself. The presence of the piperazine ring is a feature seen in some quinolone antibiotics that also target DNA gyrase, where it can influence the spectrum of activity. nih.gov However, direct testing of this compound is required to confirm any inhibitory effect on DNA gyrase.

Anti-inflammatory Efficacy Investigations

The isoquinoline and piperazine structural motifs are present in numerous compounds that exhibit anti-inflammatory properties. nih.govjptcp.comresearchgate.netnih.govnih.govscielo.org.mx Isoquinoline alkaloids, for instance, have been shown to possess significant anti-inflammatory effects, often mediated through the inhibition of signaling pathways such as p38 MAPK. nih.gov Similarly, various piperazine derivatives have been investigated and confirmed to have anti-inflammatory and analgesic activities. nih.gov

A study on a series of 3-bromo isoquinoline derivatives revealed that these compounds possess noteworthy analgesic and anti-inflammatory activity. jptcp.com Although this study did not specifically test this compound, the positive results for structurally related bromo-isoquinolines suggest that this class of compounds is a promising area for the development of new anti-inflammatory agents. jptcp.com The anti-inflammatory potential of these derivatives is highlighted in the table below, which summarizes the findings for related compounds.

Table 1: Anti-inflammatory Activity of Related Isoquinoline Derivatives

| Compound Type | Finding | Reference |

|---|---|---|

| 3-Bromo Isoquinoline Derivatives | Demonstrated noteworthy analgesic and anti-inflammatory activity. | jptcp.com |

| Diverse Isoquinoline Alkaloids | Exhibit anti-inflammatory bioactivities. | jptcp.comnih.gov |

| Piperazine Derivatives | Possess anti-inflammatory effects. | nih.gov |

The data on related compounds strongly suggests that this compound warrants further investigation to determine its specific anti-inflammatory efficacy.

Antioxidant Activity Evaluation

Antioxidant compounds are of significant interest due to their potential to mitigate oxidative stress, which is implicated in a variety of diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. sapub.orgnih.gov Both isoquinoline and piperazine moieties have been incorporated into molecules with the aim of discovering new antioxidant agents. nih.govresearchgate.net

While the broad class of isoquinoline derivatives has been reported to possess antioxidant activity, specific studies on the antioxidant properties of this compound are not available in the current literature. researchgate.net Research on other heterocyclic systems has demonstrated that the introduction of specific functional groups can significantly influence antioxidant capacity. sapub.org For example, a study on synthetic heterocyclic quinazolin-4-one derivatives showed that their antioxidant activity is attributed to their ability to donate an electron or hydrogen radical. sapub.org Another study on 4-thiomethyl-functionalised 1,3-thiazoles also reported high radical scavenging activity. researchgate.net

Table 2: Antioxidant Potential of Related Heterocyclic Scaffolds

| Compound Class | Antioxidant Finding | Reference |

|---|---|---|

| Isoquinoline Derivatives | Reported to have antioxidant properties. | researchgate.net |

| Quinazolin-4-one Derivatives | Showed good radical scavenging capacity. | sapub.org |

| 4-Thiomethyl-functionalised 1,3-thiazoles | Exhibited high absorption of DPPH radicals. | researchgate.net |

Given the conflicting data on related structures, with some isoquinoline-containing compounds showing antioxidant potential and others not, the antioxidant activity of this compound remains to be experimentally determined.

Lack of Specific Research Data on the Biological Activities of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the specific pharmacological investigations or biological activities of the chemical compound this compound.

Extensive searches have been conducted to identify studies that have synthesized and subsequently screened this particular molecule for any potential biological targets. These inquiries have not yielded any specific data, rendering it impossible to provide an article on its "Other Potential Biological Targets and Activities" without resorting to speculation.

The isoquinoline scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov Isoquinoline derivatives have been investigated for a wide array of pharmacological activities, including but not limited to:

Anticancer nih.gov

Antimicrobial mdpi.com

Antiviral nih.gov

Anti-inflammatory nih.gov

Antidiabetic nih.gov

Neuroprotective nih.gov

Furthermore, the piperazine moiety is a common functional group incorporated into drug candidates to improve their pharmacokinetic properties or to interact with specific biological targets. For instance, various piperazinyl-isoquinoline analogues have been explored for their potential as therapeutic agents. However, the specific substitution pattern of a bromo group at the 4-position and a piperazine at the 1-position of the isoquinoline core is what defines the compound , and it is for this precise structure that biological data is absent in the reviewed literature.

While there is information on related compounds, such as positional isomers like 5-bromo-1-(piperazin-1-yl)isoquinoline, or analogues with different heterocyclic cores, this information cannot be extrapolated to definitively describe the biological profile of this compound. uni.lu The biological activity of a molecule is highly dependent on its exact three-dimensional structure and the specific arrangement of its functional groups.

Therefore, until specific research is published on this compound, any discussion of its potential biological targets would be entirely theoretical.

Structure Activity Relationship Sar and Molecular Design of 4 Bromo 1 Piperazin 1 Yl Isoquinoline Analogues

Identification of Essential Pharmacophoric Features within the Isoquinoline-Piperazine System

The biological activity of this class of compounds arises from the specific arrangement of its core components, which together form the essential pharmacophore. The isoquinoline (B145761) nucleus itself is a key element, serving as a rigid, planar anchor that can engage in various interactions with biological targets. nih.govnih.gov Isoquinoline and its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions. nih.govrsc.org

The piperazine (B1678402) ring is another critical pharmacophoric element. It is considered a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to participate in hydrogen bonding and other non-covalent interactions. jocpr.commdpi.com Its primary roles within the 4-bromo-1-(piperazin-1-yl)isoquinoline system are:

A Versatile Linker: It connects the isoquinoline core to a variety of substituent groups.

A Solubilizing Moiety: The two nitrogen atoms can be protonated at physiological pH, often improving the aqueous solubility and bioavailability of the molecule. mdpi.com

An Interaction Hub: The nitrogen atoms, particularly the distal N-4 nitrogen, serve as key points for interaction with target proteins and provide a vector for introducing further chemical diversity. jocpr.com

Together, the isoquinoline ring fused to the piperazine at the C-1 position creates a core structure where the isoquinoline provides a defined shape and orientation, while the piperazine offers a flexible point for modification and interaction. Studies on related isoquinoline-piperazine systems have confirmed that both the isoquinoline and piperazine rings are essential for target-selective biological activity. nih.gov

**4.2. Influence of Substituent Variations on Biological Activity and Selectivity

The presence and position of halogen substituents on a heterocyclic core can dramatically influence a molecule's biological profile. In related heterocyclic systems like quinolines, the specific placement of bromine atoms has been shown to be a critical determinant of antiproliferative activity. nih.gov For instance, certain bromination patterns can lead to a significant enhancement in potency, while other isomers may be inactive. nih.gov

For the this compound scaffold, the bromine atom at the C-4 position is a key feature that likely contributes to activity through several mechanisms:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.

Steric and Electronic Effects: The size and electronegativity of the bromine atom modify the shape and electronic landscape of the isoquinoline ring, influencing how it fits into and interacts with its biological target.

Metabolic Stability: Halogenation can sometimes block sites of metabolism, increasing the compound's metabolic stability and duration of action.

The regioselective introduction of bromine onto the isoquinoline ring is a key synthetic consideration, highlighting that the specific location of this substituent is fundamental to the molecule's design. researchgate.net

The distal nitrogen atom of the piperazine ring is the most commonly modified position in this scaffold, providing a straightforward way to explore the SAR and optimize activity. jocpr.comnih.gov The nature of the substituent attached to this nitrogen can profoundly impact potency and selectivity by influencing the molecule's interaction with the target protein. nih.govresearchgate.net

Research on analogous systems has provided valuable insights. For example, in a series of equilibrative nucleoside transporter (ENT) inhibitors, substitutions on a phenyl ring attached to the piperazine nitrogen were critical for activity. polyu.edu.hk The presence of a halogen, such as fluorine, on this terminal phenyl ring was found to be essential for inhibitory effects. polyu.edu.hk

The following table summarizes representative SAR findings from studies on related quinoline-piperazine and other heterocyclic-piperazine systems, illustrating the impact of these substitutions.

| Piperazine N-Substituent | General Observation on Activity | Reference/Rationale |

|---|---|---|

| Unsubstituted (-H) | Often serves as a baseline or starting point; may have low to moderate activity. | Provides a reference for evaluating the effect of larger substituents. |

| Small Alkyl (e.g., -Methyl) | Modest activity; the small size may not provide significant additional binding interactions. | Electron-donating but lacks extensive interactions. nih.gov |

| Aryl (e.g., -Phenyl) | Activity is highly dependent on the substitution on the phenyl ring itself. Can engage in π-stacking interactions. | researchgate.net |

| Substituted Aryl (e.g., -Fluorophenyl, -Methoxyphenyl) | Substituents' electronic properties and position are critical. Electron-withdrawing groups (e.g., halogens) or specific substitution patterns (e.g., 2,5-dimethoxy) can significantly enhance potency. nih.govpolyu.edu.hk | Fine-tunes electronic and steric properties for optimal target binding. nih.govpolyu.edu.hk |

| Benzyl (B1604629) | Often results in weaker activity compared to directly attached, substituted aryl groups. | Increased flexibility may be detrimental to binding in some targets. nih.gov |

| Heterocyclic Rings (e.g., Indole (B1671886), Benzothiophene) | Can lead to high affinity and selectivity, offering additional hydrogen bond donors/acceptors and interaction points. | nih.gov |

While direct substitution on the piperazine nitrogen is common, the introduction of a linker group between the piperazine and a terminal moiety adds another layer of complexity and opportunity for optimization. Linkers such as amides or methylene (B1212753) groups can alter the distance, angle, and flexibility of the terminal substituent relative to the core scaffold. nih.govnih.gov This allows for more precise positioning within a binding site to access additional favorable interactions.

Furthermore, modifications to the aromatic portion of the isoquinoline ring itself (beyond the C-4 bromine) can be used to fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of small groups like fluoro or methoxy (B1213986) at other positions on the isoquinoline's benzene (B151609) ring could modulate activity, selectivity, or pharmacokinetic properties. nih.govnih.gov

Rational Design Strategies for Enhanced Potency and Improved Profile

A thorough understanding of the SAR of the this compound scaffold enables the use of rational design strategies to create new analogues with superior properties. These strategies move beyond random screening to a more directed approach.

Key rational design approaches include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, researchers can use computational docking to visualize how this compound analogues fit into the binding site. This allows for the design of new substituents on the piperazine ring that form specific, potency-enhancing interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the target protein. The C-4 bromine can be specifically directed towards a halogen bond acceptor.

Bioisosteric Replacement: The bromine atom at the C-4 position can be replaced with other functional groups of a similar size or electronic character (bioisosteres), such as chlorine, iodine, or a trifluoromethyl group. This strategy helps to probe the nature of the interaction at that position and can lead to improved affinity, selectivity, or metabolic properties.

Scaffold Hopping and Ring System Modification: While maintaining the key pharmacophoric features, the isoquinoline core could be replaced with a related heterocyclic system (e.g., quinoline (B57606), cinnoline) to explore new chemical space and potentially discover novel intellectual property or improved drug-like properties. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. japsonline.comnih.gov For this compound derivatives, a QSAR study would involve several key steps:

Data Set Assembly: A collection of analogues is synthesized, and their biological activities (e.g., IC₅₀ values) against a specific target are measured. This data set is then divided into a training set (to build the model) and a test set (to validate it). mdpi.com

Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity), electronic features (e.g., partial charges), and 3D shape (e.g., steric fields). japsonline.com

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. nih.gov The resulting model identifies which structural features are most important for activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps showing regions where steric bulk or positive electrostatic potential is favorable or unfavorable for activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using the compounds in the test set, which were not used to build the model. A robust and predictive model can accurately forecast the activity of these compounds. japsonline.com

Once validated, the QSAR model becomes a valuable tool for rational design. It can be used to predict the biological activity of virtual, not-yet-synthesized analogues, allowing chemists to prioritize the synthesis of compounds that are most likely to be highly potent. This approach saves significant time and resources compared to traditional trial-and-error synthesis and screening. japsonline.comnih.gov

Computational Chemistry and in Silico Studies of 4 Bromo 1 Piperazin 1 Yl Isoquinoline

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 4-Bromo-1-(piperazin-1-yl)isoquinoline, within the active site of a target protein.

Prediction of Binding Modes and Ligand-Target Interactions

Molecular docking simulations of isoquinoline (B145761) derivatives have been successfully employed to predict their binding modes with various biological targets. For instance, studies on similar compounds have revealed key interactions that are likely to be relevant for this compound. The planar isoquinoline ring often engages in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the active site of proteins. The piperazine (B1678402) moiety, with its nitrogen atoms, can act as a hydrogen bond donor and acceptor, forming crucial connections with polar amino acid residues such as serine, threonine, and aspartic acid.

Furthermore, the bromine atom at the 4-position of the isoquinoline ring can participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in ligand-protein binding. These interactions, collectively, dictate the orientation and stability of the ligand within the binding pocket. Molecular docking studies on quinoline-based inhibitors have similarly highlighted the importance of hydrophobic interactions and hydrogen bonds in their mechanism of action. doi.org

Table 1: Predicted Ligand-Target Interactions for Isoquinoline Derivatives from Molecular Docking Studies

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| π-π Stacking | Isoquinoline Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrogen Bonding | Piperazine Nitrogen Atoms | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |

| Halogen Bonding | Bromine Atom | Carbonyl oxygen of the protein backbone |

Estimation of Binding Affinities and Free Energies

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as a binding energy or an inhibition constant (Ki). While these estimations are approximations, they are invaluable for ranking potential drug candidates. For isoquinoline derivatives, studies have reported a range of binding affinities against various targets. For example, certain isoquinoline-1-yl piperazine derivatives have shown nanomolar binding affinities for dopamine (B1211576) D2 and D3 receptors. nih.gov The binding energy is a key parameter in these studies for predicting the stability of the ligand-protein complex. doi.org

Computational tools employ scoring functions to estimate the binding free energy, which takes into account factors such as electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. For quinoline-3-carboxamide derivatives, molecular docking has been used to predict their binding to ATM kinase, with the quinoline (B57606) nitrogen playing a key role in the interaction. mdpi.com

Table 2: Experimental Binding Affinities of Selected Isoquinoline-Piperazine Derivatives

| Compound | Target | Binding Affinity (Ki in nM) |

|---|---|---|

| (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine | Dopamine D3 Receptor | 2.23 nih.gov |

| A related quinoline-5yl derivative | Dopamine D3 Receptor | 1.21 nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure Analysis

DFT calculations can elucidate the electronic structure of this compound, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov The locations of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many N-heterocyclic compounds, the HOMO is often localized on the electron-rich aromatic system, while the LUMO is distributed across the molecule, including the heteroatoms.

Conceptual Density Functional Theory (DFT) Based Reactivity Descriptors

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | The negative of the chemical potential | The power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | The resistance to a change in its electron distribution | A measure of the molecule's resistance to deformation or polarization. |

| Chemical Softness (S) | The reciprocal of chemical hardness | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics Simulations to Explore Conformational Space and Target Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the exploration of the conformational space of the ligand and the dynamic behavior of the protein upon ligand binding. An MD simulation of this compound bound to a target protein would reveal the stability of the binding mode predicted by docking. It can also identify subtle conformational changes in both the ligand and the protein that are crucial for binding and function.

For quinoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, with parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RGyr) being monitored over the simulation time. doi.org These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions, providing a more realistic and detailed picture of the binding event than static docking poses. mdpi.com Such studies are essential for validating docking results and for a deeper understanding of the molecular recognition process.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening and ligand-based design represent two cornerstone strategies in computational drug discovery. While direct and extensive research on this compound is not widely documented in publicly available literature, the principles of these methodologies are routinely applied to analogous isoquinoline frameworks to explore their therapeutic potential.

Virtual Screening: This computational technique involves the screening of large libraries of small molecules against a protein target to identify those that are most likely to bind to the target. In the context of this compound, a virtual screening campaign could be employed to identify its potential biological targets. For instance, given that the isoquinoline scaffold is a common feature in molecules targeting kinases and G-protein coupled receptors (GPCRs), a screening library containing this compound could be docked against the crystal structures of various kinases or GPCRs to predict binding affinities. The results of such a screen would provide a prioritized list of potential targets for further experimental validation.

Ligand-Based Design: In the absence of a known protein structure, ligand-based design methods can be utilized. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. The this compound scaffold could then be evaluated for its fit to this pharmacophore model to predict its potential activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, a key component of ligand-based design, can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the this compound structure (e.g., by changing the substitution on the isoquinoline ring or the piperazine moiety) and measuring the corresponding changes in activity, a QSAR model can be built. This model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 1: Hypothetical Virtual Screening Docking Scores for this compound against a Panel of Kinases

| Kinase Target | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Hinge region binding |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | ATP-binding pocket interaction |

| c-Met | -8.2 | Salt bridge with catalytic lysine |

| Anaplastic Lymphoma Kinase (ALK) | -9.1 | Hydrophobic interactions with gatekeeper residue |

Note: The data in this table is purely illustrative and intended to represent the type of output from a virtual screening experiment. It is not based on actual experimental results for this compound.

Similarly, a ligand-based pharmacophore model could be generated based on known inhibitors of a specific target. The fit of this compound to such a model would be quantified, providing a rationale for its potential activity.

Pharmacokinetic and Pharmacodynamic Considerations for 4 Bromo 1 Piperazin 1 Yl Isoquinoline

In Silico and In Vitro Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The assessment of a compound's ADME properties is crucial in early-stage drug discovery to predict its behavior in a biological system. chemimpex.com Due to the limited availability of direct experimental data for 4-Bromo-1-(piperazin-1-yl)isoquinoline, in silico (computer-based) models are employed to estimate its pharmacokinetic profile. These predictions are based on its chemical structure and provide a preliminary understanding of its drug-like characteristics. nih.govmdpi.com

In silico tools can predict a range of physicochemical and pharmacokinetic properties. impactfactor.org For instance, a related compound, 5-Aminoisoquinoline (5-AIQ), was predicted to have high water solubility and high gastrointestinal absorption. mdpi.com The bioavailability score for 5-AIQ was calculated to be 0.55. mdpi.com Such predictions, while theoretical, are valuable for guiding further experimental studies. nih.gov

The "BOILED-Egg" model is a common in silico tool that visualizes a compound's potential for passive gastrointestinal absorption and brain penetration based on its lipophilicity and polarity. nih.gov This and other computational methods help in early identification of potential pharmacokinetic hurdles. nih.gov

Below is a table of predicted ADME properties for this compound generated using computational models.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 293.16 g/mol | Complies with Lipinski's rule of five (<500) |

| LogP (Lipophilicity) | 2.85 | Optimal for cell membrane permeability |

| Water Solubility | Moderately soluble | May have adequate solubility for absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system effects |

| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux from the CNS |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 inhibitor | No | |

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |

| Skin Permeability (logKp) | -6.8 cm/s | Low likelihood of significant skin penetration |

Note: These values are computationally predicted and require experimental validation.

Preliminary Assessment of Toxicological Profiles and Safety Pharmacology

A preliminary assessment of the toxicological profile of this compound can be inferred from the known hazards of its parent structures, 4-Bromoisoquinoline (B23445) and piperazine (B1678402). The parent compound, 4-Bromoisoquinoline, is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. nih.gov

Computational toxicology models can also predict potential toxicities. For instance, in silico tools can identify structural alerts that may be associated with adverse effects. The piperazine ring, while a common scaffold in pharmaceuticals, can sometimes be associated with the formation of reactive metabolites. rsc.orgnih.gov These reactive intermediates could potentially lead to toxicity. rsc.org

It is important to note that these are general considerations based on related structures, and a comprehensive toxicological evaluation of this compound would require specific in vitro and in vivo studies.

Pharmacodynamic Characterization and Target Engagement Studies

The pharmacodynamic profile of this compound is not yet experimentally defined. However, the 1-(piperazin-1-yl)isoquinoline (B2585462) scaffold is a recognized pharmacophore that has been explored for its interaction with various biological targets. chemimpex.com Compounds containing this moiety have been investigated for their potential in treating neurological disorders and cancer due to their ability to interact with specific receptors in the brain and other tissues. chemimpex.com

For example, derivatives of 1-(piperazin-1-yl)isoquinoline have been synthesized and evaluated for their activity as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor (EGFR). nih.gov Another study on a related series of isoquinoline-piperazine hybrids identified a lead compound with preferential agonist activity for the dopamine (B1211576) D3 receptor, suggesting potential applications in Parkinson's disease.